molecular formula C11H12N2O2 B1626889 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol CAS No. 66353-40-0

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol

Cat. No.: B1626889
CAS No.: 66353-40-0
M. Wt: 204.22 g/mol
InChI Key: CDHIAFMPEFFVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol typically involves the condensation of o-phenylenediamine with acetic anhydride followed by methylation and subsequent reduction. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a mixed-type corrosion inhibitor by adsorbing onto metal surfaces and blocking active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and methanol groups allows for unique interactions and reactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-[2-(hydroxymethyl)-1-methylbenzimidazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(15)8-3-4-10-9(5-8)12-11(6-14)13(10)2/h3-5,14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHIAFMPEFFVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=N2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516757
Record name 1-[2-(Hydroxymethyl)-1-methyl-1H-benzimidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66353-40-0
Record name 1-[2-(Hydroxymethyl)-1-methyl-1H-benzimidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-1-methyl-1H-benzimidazole-2-methanol
Reactant of Route 2
Reactant of Route 2
5-Acetyl-1-methyl-1H-benzimidazole-2-methanol
Reactant of Route 3
Reactant of Route 3
5-Acetyl-1-methyl-1H-benzimidazole-2-methanol
Reactant of Route 4
Reactant of Route 4
5-Acetyl-1-methyl-1H-benzimidazole-2-methanol
Reactant of Route 5
Reactant of Route 5
5-Acetyl-1-methyl-1H-benzimidazole-2-methanol
Reactant of Route 6
Reactant of Route 6
5-Acetyl-1-methyl-1H-benzimidazole-2-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.